molecular formula C9H9ClO2 B1458292 (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol CAS No. 1461713-52-9

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol

Cat. No.: B1458292
CAS No.: 1461713-52-9
M. Wt: 184.62 g/mol
InChI Key: ROOKXKYVLQHALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis to facilitate the formation of the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the use of large-scale reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), nitrating agents like nitric acid (HNO3), and sulfonating agents like sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol is unique due to its specific substitution pattern on the benzofuran ring, which can influence its biological activity and chemical reactivity. The presence of the chloro group and the methanol moiety can enhance its antimicrobial and anticancer properties compared to other benzofuran derivatives .

Properties

IUPAC Name

(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOKXKYVLQHALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264041
Record name 7-Benzofuranmethanol, 5-chloro-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461713-52-9
Record name 7-Benzofuranmethanol, 5-chloro-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461713-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzofuranmethanol, 5-chloro-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol
Reactant of Route 3
Reactant of Route 3
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol
Reactant of Route 4
Reactant of Route 4
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol
Reactant of Route 5
Reactant of Route 5
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol
Reactant of Route 6
Reactant of Route 6
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.